N-((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
“N-((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” is a complex organic compound. It is related to a series of compounds synthesized for their anti-inflammatory properties .
Synthesis Analysis
The synthesis of related compounds involves the creation of a series of new 2- ((4-(benzo[d]oxazol-2-yl) phenyl) amino)-N’-(2-oxoindolin-3-ylidene) acetohydrazides . The structures of these synthesized compounds were confirmed by spectroscopic methods .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The presence of the benzo[d]oxazol-2-yl group and the pyrrolidin-1-ylsulfonyl group suggest that this compound may have interesting chemical properties .Scientific Research Applications
Synthesis and Characterization
The synthesis of N-((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide derivatives involves complex organic reactions aiming at introducing various functional groups to enhance biological activity and physicochemical properties. For instance, novel benzamide derivatives have been synthesized and characterized by various techniques, including NMR, IR, and mass spectrometry, to confirm their structures and evaluate their potential as therapeutic agents (Wanjari et al., 2021). The synthesis processes often aim at creating compounds with improved pharmacological profiles and better drug-like properties.
Biological Activity
Several studies have focused on the biological activities of benzamide derivatives, including their antimicrobial and anticancer properties. For example, synthesized carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides have shown significant in vitro activity against various human tumor cell lines and bacterial strains, highlighting their potential as antitumor and antibacterial agents (Hafez et al., 2017).
Antimicrobial Evaluation
Novel 5-benzoyl-N-substituted-amino and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones have been synthesized and evaluated for their antimicrobial properties, showcasing the importance of benzamide derivatives in the development of new antibacterial and antifungal agents (Elgemeie et al., 2017).
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between synthesized benzamide derivatives and target proteins, providing insights into their mechanism of action at the molecular level. These studies help in the rational design of more effective compounds by predicting their interaction with biological targets (Wanjari et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4S2/c30-23(17-9-13-20(14-10-17)35(31,32)29-15-3-4-16-29)28-25(34)26-19-11-7-18(8-12-19)24-27-21-5-1-2-6-22(21)33-24/h1-2,5-14H,3-4,15-16H2,(H2,26,28,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVIBMIIHBNKLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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